An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Azido-3-tert-butyloxirane
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Azido-3-tert-butyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential synthetic pathways for 2-Azido-3-tert-butyloxirane. As a specialized oxirane derivative, this compound holds potential as a versatile building block in medicinal chemistry and drug development due to the presence of both a reactive epoxide ring and an energetic azide functional group. This document outlines the theoretical spectroscopic characterization, plausible experimental protocols for its synthesis, and discusses the stereochemical implications inherent to its structure. All quantitative data are presented in structured tables, and key conceptual frameworks are visualized using logical diagrams.
Chemical Structure and Nomenclature
2-Azido-3-tert-butyloxirane is a heterocyclic compound featuring a three-membered oxirane ring. A bulky tert-butyl group is attached to one carbon of the ring (C3), while an azide group is attached to the other (C2). The presence of two adjacent stereocenters at C2 and C3 implies the existence of stereoisomers.
Systematic Name: 2-Azido-3-tert-butyloxirane Molecular Formula: C₆H₁₁N₃O Molecular Weight: 141.17 g/mol CAS Number: Not available (as of the last update)
Stereochemistry
The stereochemistry of 2-Azido-3-tert-butyloxirane is defined by the relative orientation of the azide and tert-butyl groups with respect to the plane of the oxirane ring. This gives rise to two pairs of enantiomers: (cis and trans).
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cis-2-Azido-3-tert-butyloxirane: The azide and tert-butyl groups are on the same side of the oxirane ring. This exists as a pair of enantiomers: (2R,3S)-2-azido-3-tert-butyloxirane and (2S,3R)-2-azido-3-tert-butyloxirane.
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trans-2-Azido-3-tert-butyloxirane: The azide and tert-butyl groups are on opposite sides of the oxirane ring. This also exists as a pair of enantiomers: (2R,3R)-2-azido-3-tert-butyloxirane and (2S,3S)-2-azido-3-tert-butyloxirane.
The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and the stereochemistry of the starting materials.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Azido-3-tert-butyloxirane based on the known spectral characteristics of azides, tert-butyl groups, and epoxides.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (CH₃)₃C- | ~1.0 - 1.2 | Singlet | - |
| H-C(2) (on oxirane) | ~2.5 - 3.5 | Doublet | ~2 - 4 |
| H-C(3) (on oxirane) | ~2.5 - 3.5 | Doublet | ~2 - 4 |
Note: The exact chemical shifts of the oxirane protons will depend on the cis/trans configuration.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~25 - 30 |
| C(C (CH₃)₃) | ~30 - 35 |
| C -2 (on oxirane) | ~40 - 55 |
| C -3 (on oxirane) | ~50 - 65 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) stretch | ~2100 | Strong, Sharp |
| C-H (tert-butyl) stretch | ~2960 | Strong |
| C-O (oxirane ring) stretch | ~1250 and ~850 | Medium |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Fragment |
| 141 | [M]⁺ (Molecular Ion) |
| 113 | [M - N₂]⁺ |
| 84 | [M - N₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Potential Experimental Protocols
Two primary retrosynthetic approaches are considered for the synthesis of 2-Azido-3-tert-butyloxirane.
Synthesis via Epoxidation of an Azidoalkene
This approach involves the epoxidation of a suitable azidoalkene precursor.
Detailed Methodology:
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Synthesis of 1-Azido-3,3-dimethyl-2-butanol: To a solution of 3,3-dimethyl-1-butene in a suitable solvent (e.g., a mixture of acetonitrile and water), add sodium azide and an oxidizing agent such as (diacetoxyiodo)benzene. The reaction is typically stirred at room temperature for several hours. The resulting vicinal azido alcohol can be purified by column chromatography.
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Intramolecular Cyclization to form 2-Azido-3-tert-butyloxirane: The purified 1-azido-3,3-dimethyl-2-butanol is treated with a base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF. The base deprotonates the hydroxyl group, which then undergoes an intramolecular Sₙ2 reaction to displace a suitable leaving group (if one was installed) or to form the epoxide directly under specific conditions. The final product is then purified, for instance by distillation or chromatography.
Synthesis via Ring Opening of a Precursor Epoxide
This method involves the synthesis of a tert-butyloxirane followed by nucleophilic ring-opening with an azide source. The ring-opening of epoxides with sodium azide is a well-established method for preparing vicinal azido alcohols.[1][2][3][4][5] This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack.[6] The regioselectivity of the azide attack depends on the reaction conditions; under neutral or basic conditions, the azide ion preferentially attacks the less substituted carbon of the epoxide.[2]
Detailed Methodology:
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Synthesis of 2-tert-Butyloxirane: 3,3-Dimethyl-1-butene is epoxidized using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). The epoxidation of alkenes is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[7][8] The reaction is typically monitored by TLC and the product is purified by column chromatography.
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Ring Opening with Sodium Azide: The purified 2-tert-butyloxirane is dissolved in a suitable solvent system, such as aqueous acetonitrile, and treated with sodium azide.[4] A catalyst, for example, cerium(III) chloride, may be added to facilitate the reaction.[5] The reaction mixture is stirred, often with heating, to promote the ring-opening. The product, 1-azido-3,3-dimethyl-2-butanol, is then extracted and purified.
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Ring Closure to 2-Azido-3-tert-butyloxirane: The resulting azido alcohol is then treated with a reagent to convert the hydroxyl into a good leaving group (e.g., tosyl chloride in the presence of a base like pyridine). The subsequent treatment with a non-nucleophilic base (e.g., sodium hydride) will induce an intramolecular Sₙ2 reaction to form the desired azido-epoxide.
Applications in Drug Development
Azido-functionalized molecules are of significant interest to drug development professionals for several reasons:
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Bioorthogonal Chemistry: The azide group is a key participant in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[9] This allows for the specific and efficient labeling of biomolecules in complex biological systems. 2-Azido-3-tert-butyloxirane could be incorporated into a larger molecule to serve as a chemical reporter or for targeted drug delivery.
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Metabolic Probes: The azide can act as a bioisostere for other functional groups, enabling its use in metabolic labeling studies.
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Pharmacophore: The azido group can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a potentially important part of a pharmacophore.
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Precursor to Amines: The azide group is readily reduced to a primary amine, providing a convenient synthetic handle for further functionalization. Vicinal amino alcohols, which can be derived from azido-epoxides, are important structural motifs in many biologically active compounds and are valuable chiral building blocks in asymmetric synthesis.[10][11]
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Epoxide Reactivity: The epoxide ring is susceptible to nucleophilic attack by amino acid residues in proteins, such as cysteine or histidine.[12] This reactivity can be harnessed for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.
Safety Considerations
Organic azides are energetic compounds and can be explosive, particularly at elevated temperatures or upon mechanical shock. All manipulations involving 2-Azido-3-tert-butyloxirane should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting reactions behind a blast shield, especially when working on a larger scale. Epoxides are also often alkylating agents and should be handled with care.
Conclusion
2-Azido-3-tert-butyloxirane represents a theoretically promising, yet likely uncharacterized, chemical entity with significant potential in synthetic and medicinal chemistry. Its combination of a reactive epoxide and a versatile azide group within a stereochemically defined framework makes it an attractive target for synthesis. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and applications of this and related molecules. Further experimental validation is required to confirm the predicted properties and to fully elucidate the reactivity and potential of this compound.
References
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- 5. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 6. Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00345D [pubs.rsc.org]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. aceorganicchem.com [aceorganicchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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